5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid
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Overview
Description
5-Cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, has garnered attention due to its unique structure and potential biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid typically involves multiple steps, starting with the construction of the thiophene ring followed by the introduction of the cyclopropyl group and the carboxylic acid moiety. One common synthetic route involves the cyclization of appropriately substituted thiophene precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 5-Cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions. These reactions are essential for modifying the compound's structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and coupled products. These derivatives can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: In the field of chemistry, 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a versatile intermediate in organic synthesis.
Biology: Biologically, this compound has shown potential in various assays, including antimicrobial, antiviral, and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They may be used in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: In industry, this compound and its derivatives can be used in the development of new materials, such as organic semiconductors and sensors. Its unique properties make it suitable for applications in electronics and materials science.
Mechanism of Action
The mechanism by which 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the desired therapeutic or biological outcomes. The exact mechanism may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
5H-Thieno[2,3-c]pyrrole-2-carboxylic acid
5-[(tert-butoxy)carbonyl]-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylic acid
5H-Thieno[2,3-c]pyrrole-2,5-dicarboxylic acid, 4,6-dihydro-, 5-(phenylmethyl) ester
Uniqueness: 5-Cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid stands out due to its cyclopropyl group, which imparts unique chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-cyclopropylthieno[2,3-c]pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)8-3-6-4-11(7-1-2-7)5-9(6)14-8/h3-5,7H,1-2H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLWGOKVKDRAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C3C=C(SC3=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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